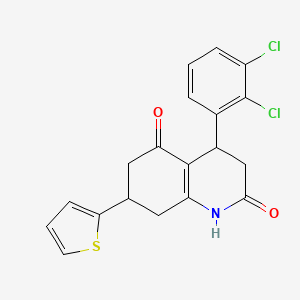
4-(2,3-dichlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-(2,3-dichlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves intricate organic chemistry techniques, including the use of DFT and TD-DFT/PCM calculations for structural parameters determination, as explored by Wazzan, Al-Qurashi, and Faidallah (2016) in their study on similar molecules (Wazzan, Al-Qurashi, & Faidallah, 2016).
Molecular Structure Analysis
The molecular structure of compounds within this category is typically characterized using a combination of X-ray diffraction, IR spectrum analysis, and DFT calculations. For instance, Kadela-Tomanek et al. (2018) employed these methods to investigate 6,7-dichloro-2-methyl-5,8-quinolinedione, highlighting the impact of substituents on the molecule's crystal structure and bonding interactions (Kadela-Tomanek et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include photocatalytic synthesis, as shown by Tian et al. (2022), who developed a photocatalytic synthesis method for thieno[3,4-c]quinolin-4(5H)-ones/selenopheno[3,4-c]quinolin-4(5H)-ones (Tian et al., 2022). These reactions are pivotal for creating complex heterocyclic compounds with potential applications in various fields.
Physical Properties Analysis
The physical properties of these compounds, such as their crystalline structure and molecular interactions, can be elucidated through detailed crystallographic studies. For example, the work by de Souza et al. (2015) on isomeric quinolines provides insight into the crystal structures and the importance of cage-type and π-π interactions (de Souza et al., 2015).
Propiedades
IUPAC Name |
4-(2,3-dichlorophenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2S/c20-13-4-1-3-11(19(13)21)12-9-17(24)22-14-7-10(8-15(23)18(12)14)16-5-2-6-25-16/h1-6,10,12H,7-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKNPLAQRZKULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=C(C(=CC=C3)Cl)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(hydroxyimino)methyl]phenyl 2-chlorobenzoate](/img/structure/B5600950.png)
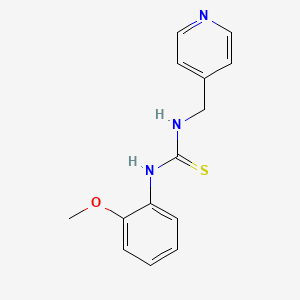
![1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5600961.png)
![[1-[(2-cyclohexylpyrimidin-5-yl)methyl]-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5600963.png)
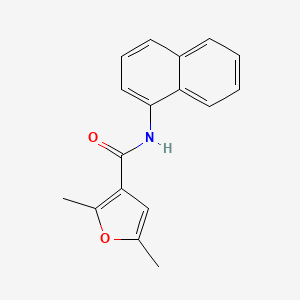
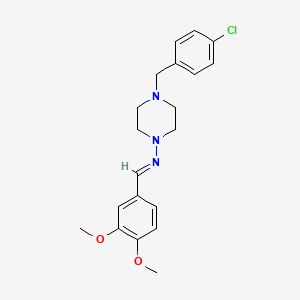
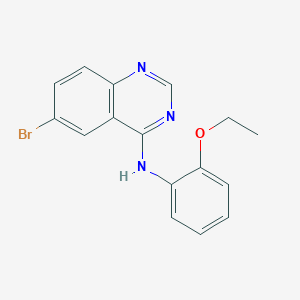
![N-isopropyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5601002.png)
![3-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5601006.png)
![2-(methylthio)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5601011.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5601017.png)
![(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5601024.png)
![4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5601045.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5601050.png)